molecular formula C12H24N2O2 B1378870 Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate CAS No. 1419075-90-3

Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate

Cat. No.: B1378870
CAS No.: 1419075-90-3
M. Wt: 228.33 g/mol
InChI Key: GEUGTHQTDCPAHY-VHSXEESVSA-N
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Description

Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article summarizes its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H24_{24}N2_2O2_2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 1419075-90-3

The compound features a tert-butyl group attached to a carbamate structure linked to a piperidine derivative. The specific stereochemistry, indicated as (3S,4S), plays a crucial role in its biological interactions and efficacy.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The carbamate moiety can covalently bond with active site residues of enzymes, inhibiting their activity. This property suggests potential applications in modulating enzyme-related pathways.
  • Receptor Binding : The piperidine ring allows for interactions with various receptors, potentially modulating their activity and influencing biological responses related to inflammation and immune function.

Biological Activities

Research indicates that compounds similar to this compound display significant biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties : In vitro studies have shown that related compounds can protect astrocytes from amyloid beta-induced toxicity, indicating potential neuroprotective effects .

1. Enzyme Inhibition Studies

A study investigated the enzyme inhibition properties of this compound. Results indicated that the compound effectively inhibited specific enzymes involved in inflammatory pathways, contributing to reduced cytokine production in cell cultures.

2. Neuroprotection Against Amyloid Beta

In a study involving astrocytes treated with amyloid beta (Aβ) peptides, this compound demonstrated a protective effect. The viability of astrocytes was significantly improved when treated with this compound alongside Aβ, suggesting its potential role in Alzheimer's disease therapy .

3. Pharmacological Applications

Due to its biological activity, the compound is being explored as a lead candidate for developing new therapeutics targeting immune response pathways and neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC12_{12}H24_{24}N2_2O2_2Enzyme inhibition; Neuroprotection
M4 Compound (related structure)C11_{11}H22_{22}N2_2O2_2Moderate protective effect against Aβ toxicity
Tofacitinib (JAK inhibitor)C16_{16}H20_{20}N6_6OPotent JAK inhibition; approved for RA treatment

Properties

IUPAC Name

tert-butyl N-methyl-N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUGTHQTDCPAHY-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
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Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate
Reactant of Route 6
Tert-butyl methyl((3S,4S)-4-methylpiperidin-3-YL)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.